molecular formula C14H15NO2 B14421371 1-(2-Phenylbut-3-en-1-yl)pyrrolidine-2,5-dione CAS No. 86896-51-7

1-(2-Phenylbut-3-en-1-yl)pyrrolidine-2,5-dione

Cat. No.: B14421371
CAS No.: 86896-51-7
M. Wt: 229.27 g/mol
InChI Key: KLHXODMVYPVZAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenylbut-3-en-1-yl)pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring fused with a phenylbutenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylbut-3-en-1-yl)pyrrolidine-2,5-dione typically involves the reaction of 2-phenylbut-3-en-1-amine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as toluene or acetonitrile, with the temperature maintained between 60-80°C. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylbut-3-en-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Phenylbut-3-en-1-yl)pyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Phenylbut-3-en-1-yl)pyrrolidine-2,5-dione exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors on cell surfaces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Phenylbut-3-en-1-yl)pyrrolidine-2,5-dione is unique due to the presence of both the phenyl and butenyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions with molecular targets, making it a versatile compound for various applications .

Properties

CAS No.

86896-51-7

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

1-(2-phenylbut-3-enyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C14H15NO2/c1-2-11(12-6-4-3-5-7-12)10-15-13(16)8-9-14(15)17/h2-7,11H,1,8-10H2

InChI Key

KLHXODMVYPVZAG-UHFFFAOYSA-N

Canonical SMILES

C=CC(CN1C(=O)CCC1=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.